Chlorhexidindiacetat

Übersicht

Beschreibung

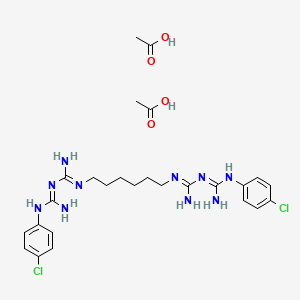

Chlorhexidin-diacetat ist eine desinfizierende und antiseptische Verbindung mit der Molekülformel C26H38Cl2N10O4. Es wird häufig für die Hautdesinfektion vor Operationen, zur Wundreinigung, zur Vorbeugung von Zahnbelag und zur Behandlung von Hefepilzinfektionen im Mund eingesetzt. Es wird auch zur Desinfektion chirurgischer Instrumente und zur Verhinderung von Verstopfungen bei Harnkathetern verwendet .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent in Healthcare

Chlorhexidine diacetate is widely utilized in healthcare settings due to its potent antimicrobial properties. It is effective as a topical antiseptic, often applied to:

- Wound Care : Used to clean and disinfect wounds, reducing the risk of infection.

- Dental Hygiene : Incorporated into mouthwashes to prevent dental plaque and treat oral infections, such as yeast infections .

- Surgical Procedures : Employed for skin preparation before surgeries to minimize the risk of surgical site infections .

Case Study: Efficacy in Surgical Settings

A study involving over 32,000 perioperative patients reported no anaphylactic reactions related to chlorhexidine diacetate, underscoring its safety profile when used appropriately .

Veterinary Medicine

In veterinary settings, chlorhexidine diacetate serves as a disinfectant for:

- Animal Housing : Used to control bacterial populations in agricultural premises.

- Equipment Sanitation : Effective for disinfecting tools and surfaces in veterinary clinics and animal processing facilities .

Agricultural Applications

Chlorhexidine diacetate is registered for use as a disinfectant in agricultural environments. It is particularly effective in:

- Meat and Poultry Processing : Employed to sanitize surfaces, ensuring food safety by controlling bacteria and certain viruses .

- Egg Handling : Utilized for cleaning equipment involved in egg processing, contributing to overall hygiene standards in food production .

Research and Development

Ongoing research into chlorhexidine diacetate focuses on its potential applications in drug delivery systems (DDS). Studies highlight the compound's compatibility with various polymers, enhancing its efficacy in wound healing and controlled drug release .

Table 1: Comparison of Efficacy of Chlorhexidine Diacetate with Other Agents

| Agent | Application Area | Efficacy (Reduction of Bacterial Growth) | Notes |

|---|---|---|---|

| Chlorhexidine Diacetate | Wound Care | High | Rapid action against microbes |

| Povidone-Iodine | Surgical Antiseptic | High | Commonly used but may cause staining |

| Fluoride Mouth Rinse | Dental Hygiene | Moderate | Effective but less potent than CHX |

Summary of Findings

Chlorhexidine diacetate demonstrates significant versatility across multiple fields, including healthcare, veterinary medicine, agriculture, and research. Its broad-spectrum antimicrobial activity makes it an essential agent for infection control and sanitation. However, awareness of potential allergic reactions and toxicity is crucial for safe application.

Wirkmechanismus

Target of Action

Chlorhexidine diacetate, also known as Chlorhexidine acetate, is a broad-spectrum antimicrobial agent . It is effective against a wide range of pathogens including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . The primary targets of Chlorhexidine diacetate are the bacterial cell membranes .

Mode of Action

Chlorhexidine diacetate acts by binding to the negatively-charged sites on the bacterial cell wall due to its positively-charged molecule . This destabilizes the cell wall and interferes with osmosis . In low concentrations, it affects the integrity of the cell wall, and in high concentrations, it causes the cytoplasm to congeal or solidify .

Biochemical Pathways

The antibacterial activity of Chlorhexidine diacetate is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .

Pharmacokinetics

It binds to the proteins present in human tissues such as skin and mucous membranes . Protein-bound Chlorhexidine releases slowly, leading to prolonged activity .

Result of Action

Upon application in vitro, Chlorhexidine diacetate can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds . The antibacterial activity of Chlorhexidine diacetate results in decreased bacterial growth, colony-forming unit (CFU) count, and cell viability .

Action Environment

From an environmental perspective, the by-products that Chlorhexidine degrades into are reported to be more toxic than Chlorhexidine itself . Further, Chlorhexidine can accumulate in the bodies of aquatic creatures and thus will increase the long-term exposure toxicity effects . It is also reported to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Biochemische Analyse

Biochemical Properties

Chlorhexidine diacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a cationic bis-biguanide that binds to negatively charged sites on microbial cell walls, leading to cell membrane disruption and leakage of intracellular contents . This interaction is primarily electrostatic, allowing Chlorhexidine diacetate to destabilize the cell wall and interfere with osmosis . Additionally, it has been shown to bind to proteins in human tissues, such as skin and mucous membranes, leading to prolonged antimicrobial activity .

Cellular Effects

Chlorhexidine diacetate exerts profound effects on various types of cells and cellular processes. It disrupts cell function by binding to the cell membrane and causing leakage of intracellular materials . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, Chlorhexidine diacetate causes the precipitation of cytoplasmic components, leading to cell death . In eukaryotic cells, it can cause morphological changes and impact cellular processes such as protein synthesis and energy production .

Molecular Mechanism

The molecular mechanism of Chlorhexidine diacetate involves its interaction with microbial cell membranes. As a positively charged molecule, it binds to negatively charged phosphate groups on the cell surface, disrupting the integrity of the cell wall and allowing Chlorhexidine diacetate to enter the cell . Once inside, it precipitates cytoplasmic components, leading to cell death . At lower concentrations, Chlorhexidine diacetate exhibits bacteriostatic effects by causing leakage of intracellular substances, while at higher concentrations, it is bactericidal and causes cytoplasmic precipitation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorhexidine diacetate change over time. It is most stable within a pH range of 5 to 8, with hydrolysis occurring at extreme pH levels . Over time, Chlorhexidine diacetate can degrade, especially when exposed to high temperatures or alkaline conditions . Long-term studies have shown that Chlorhexidine diacetate maintains its antimicrobial activity over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of Chlorhexidine diacetate vary with different dosages in animal models. At lower concentrations, it is effective in reducing microbial load without causing significant adverse effects . At higher doses, Chlorhexidine diacetate can cause toxic effects, such as liver necrosis and bronchopneumonia in dogs . These adverse effects highlight the importance of using appropriate dosages to balance efficacy and safety.

Metabolic Pathways

Chlorhexidine diacetate is known to bind to albumin in both serum and saliva, although the extent of this binding is unclear . Due to its poor absorption in the gastrointestinal tract, it is unlikely to undergo significant metabolic conversion . This limited metabolism suggests that Chlorhexidine diacetate primarily exerts its effects through direct interactions with microbial cells rather than through metabolic pathways.

Transport and Distribution

Within cells and tissues, Chlorhexidine diacetate is transported and distributed by binding to proteins and other biomolecules . Its positive charge allows it to interact with negatively charged sites on cell membranes, facilitating its localization and accumulation in target areas . This binding also contributes to its prolonged antimicrobial activity, as it is slowly released from bound sites over time .

Subcellular Localization

Chlorhexidine diacetate localizes to specific subcellular compartments, where it exerts its antimicrobial effects. It primarily targets the cell membrane and cytoplasm, causing structural damage and leakage of intracellular contents . In bacterial cells, Chlorhexidine diacetate can cause extensive lysis and loss of cytoplasmic material . In eukaryotic cells, it can induce morphological changes and impact cellular processes by interacting with membrane lipids and proteins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chlorhexidin-diacetat kann durch die Reaktion von Hexamethylen-dicyano-guanidin mit p-Chlorbenzoesäureamid-hydrochlorid in Gegenwart eines Lösungsmittels wie Ethylenglykolether synthetisiert werden. Die Reaktion wird unter Rückflussbedingungen bei 165 °C über 3 Stunden durchgeführt. Das resultierende Reaktionsgemisch wird dann filtriert, um einen weißen Feststoff zu erhalten, der weiter gereinigt wird, um Chlorhexidin-diacetat zu ergeben .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Chlorhexidin-diacetat nach ähnlichen Synthesewegen, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die präzise Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chlorhexidin-diacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chlorhexidin-diacetat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Spezies zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion verschiedene reduzierte Formen von Chlorhexidin-diacetat erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Chlorhexidin-diacetat wird häufig mit anderen Chlorhexidinsalzen wie Chlorhexidin-digluconat und Chlorhexidin-dihydrochlorid verglichen. Während all diese Verbindungen ähnliche antimikrobielle Eigenschaften aufweisen, ist Chlorhexidin-diacetat in seinen spezifischen Anwendungen und seiner Wirksamkeit in bestimmten Formulierungen einzigartig. So wird beispielsweise Chlorhexidin-digluconat häufiger in Zahnpflegeprodukten verwendet, während Chlorhexidin-diacetat in bestimmten antiseptischen Verbänden bevorzugt wird .

Liste ähnlicher Verbindungen

- Chlorhexidin-digluconat

- Chlorhexidin-dihydrochlorid

- Chlorhexidin-Freibase

Biologische Aktivität

Chlorhexidine diacetate (CHDA) is a synthetic biguanide compound known for its broad-spectrum antimicrobial properties. It is widely utilized in various medical and dental applications due to its effectiveness against a range of microorganisms, including bacteria and fungi. This article delves into the biological activity of CHDA, presenting research findings, data tables, and case studies to provide a comprehensive overview.

Chlorhexidine diacetate exerts its antimicrobial effects primarily by disrupting the cell membrane integrity of microorganisms. It binds to negatively charged bacterial cell walls, leading to cell lysis and death. The effectiveness of CHDA varies with concentration and the type of microorganism involved.

Concentration-Dependent Activity

Research indicates that the antimicrobial effectiveness of CHDA increases with higher concentrations. A study demonstrated significant inhibition of Streptococcus mutans and Candida albicans at concentrations ranging from 1% to 5%, while its effect on Enterococcus faecalis was comparatively less pronounced .

| Microorganism | 0% CHDA | 1% CHDA | 3% CHDA | 5% CHDA |

|---|---|---|---|---|

| E. faecalis | 0.56 | 0.55 | 0.54 | 0.53 |

| S. mutans | 0.19 | 0.14 | 0.12 | 0.02 |

| C. albicans | 1.12 | 0.76 | 0.33 | 0.13 |

The above table summarizes the metabolic activity (measured as optical density) of different microorganisms in the presence of varying concentrations of CHDA, indicating a clear trend where increased concentrations correlate with reduced metabolic activity in susceptible organisms .

Dental Applications

In dental settings, CHDA has been incorporated into glass ionomer cements (GIC) to enhance their antibacterial properties. A study found that GIC modified with 2.5% CHDA exhibited significant antibacterial activity against S. mutans, lasting up to 90 days . This modification not only improved microbial resistance but also maintained the physical properties of the cement, making it suitable for clinical use.

Resistance Development

Despite its efficacy, there are concerns regarding microbial resistance to chlorhexidine compounds, including CHDA. Research has shown that strains of Pseudomonas aeruginosa can develop increased minimum inhibitory concentrations (MIC) to chlorhexidine without losing sensitivity to its bactericidal effects . This highlights the need for ongoing surveillance and research into resistance patterns associated with chlorhexidine-based products.

Comparative Studies

A comparative analysis of chlorhexidine diacetate and other antimicrobial agents reveals its superior activity against certain pathogens:

| Antimicrobial Agent | Activity Against S. mutans | Activity Against C. albicans |

|---|---|---|

| Chlorhexidine Diacetate (2.5%) | Effective up to 90 days | Moderate effectiveness |

| Benzalkonium Chloride (BZK) | Less effective | Not evaluated |

This comparison underscores the specific advantages of using CHDA in clinical applications where prolonged antimicrobial action is desired .

Eigenschaften

IUPAC Name |

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRFFJWBUDTUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032345 | |

| Record name | Chlorhexidine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |

| Record name | Chlorhexidine acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-95-1 | |

| Record name | Chlorhexidine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorhexidine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorhexidine di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORHEXIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5908ZUF22Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Chlorhexidine acetate against bacteria?

A1: Chlorhexidine acetate exerts its bactericidal effect primarily by disrupting the integrity and function of the bacterial cell membrane. [] This disruption leads to leakage of intracellular components and ultimately cell death.

Q2: Is there evidence suggesting other mechanisms contributing to Chlorhexidine acetate's antimicrobial activity?

A2: Yes, research suggests that active efflux pumps play a significant role in Chlorhexidine acetate resistance in bacteria like Klebsiella pneumoniae. [] This implies that efflux pump inhibition could potentially enhance Chlorhexidine acetate's efficacy.

Q3: Does Chlorhexidine acetate demonstrate any residual antimicrobial activity?

A3: Yes, studies have shown that Chlorhexidine acetate at a concentration of 0.05% exhibits residual bactericidal activity for up to 6 hours after a single irrigation in canine wound models. []

Q4: What is the molecular formula and weight of Chlorhexidine acetate?

A4: While this specific information is not directly provided in the provided research excerpts, it is widely known that Chlorhexidine diacetate (another name for Chlorhexidine acetate) possesses the molecular formula C22H30Cl2N10 · 2C2H4O2 and a molecular weight of 597.7 g/mol.

Q5: Is there any spectroscopic data available for Chlorhexidine acetate in these studies?

A6: Yes, several studies utilize ultraviolet (UV) spectrophotometry for the quantification of Chlorhexidine acetate. A common wavelength for detection is 254 nm. [] Other wavelengths like 259 nm [] and 260 nm [] are also employed depending on the specific analytical method.

Q6: How does the presence of alcohol impact the quantification of Chlorhexidine acetate using HPLC?

A7: The use of alcohol as a solvent can affect the accurate measurement of Chlorhexidine acetate content using HPLC. Research showed that increasing concentrations of ethanol, n-propanol, and isopropanol led to higher variance rates in Chlorhexidine acetate content determination. []

Q7: Can Chlorhexidine acetate be incorporated into provisional cements without compromising their properties?

A8: Research indicates that incorporating Chlorhexidine diacetate at 7.5% w/w into provisional cements does not negatively impact their tensile strength, even after prolonged aging in saline solution. [] This highlights its potential for developing antimicrobial dental materials.

Q8: What is the impact of incorporating Chlorhexidine on the fluoride-releasing properties of glass ionomer cements (GICs)?

A9: Studies show that the addition of Chlorhexidine diacetate or digluconate to GICs may lead to a decrease in cumulative fluoride release compared to the unmodified GIC. [] This effect is attributed to potential interactions between the cationic molecules of Chlorhexidine and fluoride ions.

Q9: Are there formulation strategies to enhance the sustained release of Chlorhexidine acetate?

A10: Yes, research highlights the development of a W/O/W multiple emulsion containing Chlorhexidine acetate, designed for prolonged release. This emulsion demonstrated stable release over 13 days and exhibited promising antibacterial effects against Porphyromonas gingivalis in vitro. []

Q10: What are the identified mechanisms of resistance to Chlorhexidine acetate in bacteria?

A11: Research primarily points to active efflux as a major mechanism of resistance to Chlorhexidine acetate, particularly in Klebsiella pneumoniae isolates. [] This highlights the potential of efflux pump inhibitors as adjunctive therapy to combat resistance.

Q11: Does Chlorhexidine diacetate induce any adverse effects when used as a joint lavage fluid?

A12: Studies using a 0.05% w/v Chlorhexidine diacetate solution for stifle lavage in healthy dogs revealed a more intense synovitis compared to lactated Ringer's solution. [] This finding suggests potential inflammatory effects on synovial membranes, warranting further investigation into the duration and underlying mechanisms.

Q12: What are some analytical techniques employed for the quantification of Chlorhexidine acetate?

A12: Several techniques are employed for Chlorhexidine acetate quantification, including:

- Ultraviolet (UV) spectrophotometry: Utilized for direct measurement of Chlorhexidine acetate absorbance at specific wavelengths. [, , , ]

- High-performance liquid chromatography (HPLC): Employed for separating and quantifying Chlorhexidine acetate in complex mixtures, offering high sensitivity and accuracy. [, , , , , , ]

- Resonance Rayleigh scattering (RRS) method: This method takes advantage of the enhanced scattering intensity observed when Chlorhexidine acetate interacts with specific reagents. [, ]

Q13: Have alternative analytical methods been explored for Chlorhexidine acetate determination?

A14: Yes, besides conventional techniques like HPLC and UV spectrophotometry, researchers have explored the use of charge transfer reactions for Chlorhexidine acetate quantification. [, ] This method involves reacting Chlorhexidine acetate with specific reagents to form charge transfer complexes detectable using spectrophotometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.